Product packaging for Benzoic Acid-d5 Ethyl Ester(Cat. No.:CAS No. 54354-03-9)

Benzoic Acid-d5 Ethyl Ester

Cat. No.: B141757
CAS No.: 54354-03-9
M. Wt: 155.2 g/mol
InChI Key: MTZQAGJQAFMTAQ-DKFMXDSJSA-N
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Description

Benzoic Acid-d5 Ethyl Ester ( 54354-03-9) is a deuterated analog of ethyl benzoate, a compound formed by the condensation of benzoic acid and ethanol . With a molecular formula of C9H5D5O2 and a molecular weight of 155.2 g/mol, this clear, oily liquid is supplied as a high-quality reference standard . It is essential for analytical method development (AMV), validation, and Quality Control (QC) applications, playing a crucial role in Abbreviated New Drug Applications (ANDA) and commercial production for pharmaceuticals such as Asenapine . The incorporation of five deuterium atoms in the benzene ring makes this stable isotope-labeled compound particularly valuable as an internal standard in advanced analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, helping to ensure consistency of formulations and the accuracy of quantitative analyses . This product is strictly for analytical, research purposes and is not intended for human, veterinary, or household use. Handle with appropriate personal protective equipment in a well-ventilated area and consult the Safety Data Sheet (SDS) for specific handling and disposal information .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O2 B141757 Benzoic Acid-d5 Ethyl Ester CAS No. 54354-03-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,3,4,5,6-pentadeuteriobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-2-11-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3/i3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZQAGJQAFMTAQ-DKFMXDSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)OCC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis Methodologies for Benzoic Acid D5 Ethyl Ester

Strategies for Deuterium (B1214612) Incorporation into Aromatic Systems

Ring Deuteration Approaches and Techniques

Several methods exist for the deuteration of aromatic systems. One common approach involves H-D exchange reactions catalyzed by acids or metals. For instance, arenes can undergo palladium-catalyzed C-H deuteration using deuterated acetic acid as the deuterium source. researchgate.net Another powerful technique is the use of superacid-catalyzed H/D exchange with D₂O, which has been shown to be effective for various aromatic compounds. rsc.org The choice of catalyst and reaction conditions is crucial for achieving high deuterium incorporation while minimizing side reactions. For example, some palladium catalysts with specific ligands demonstrate high activity for the nondirected C-H deuteration of arenes using D₂O. acs.org

Precursor Synthesis for Deuterated Benzoic Acid

The direct precursor for the final esterification step is Benzoic Acid-d5. This deuterated carboxylic acid, chemically known as Benzoic-2,3,4,5,6-d5 acid, is the key intermediate. synzeal.com Its synthesis often starts from a suitable benzene (B151609) derivative that can be subjected to deuteration followed by oxidation of a side chain to the carboxylic acid, or by direct deuteration of benzoic acid itself. For example, toluene (B28343) can be deuterated and then oxidized to form Benzoic Acid-d5. The efficiency of this precursor synthesis directly impacts the final yield and isotopic purity of the target ester.

Esterification Techniques for Deuterated Benzoic Acid Precursors

Once Benzoic Acid-d5 is obtained, the next step is its conversion to the corresponding ethyl ester. This is typically achieved through esterification, a well-established class of organic reactions.

Catalytic Esterification Methodologies for Deuterated Ethyl Esters

The esterification of benzoic acid with ethanol (B145695) is a common reaction that can be catalyzed by various acids. nih.gov Traditional methods often employ mineral acids like sulfuric acid. However, for specialized applications involving isotopically labeled compounds, heterogeneous catalysts and milder conditions are often preferred to preserve the isotopic integrity. Solid acid catalysts, such as modified montmorillonite (B579905) K10 clay or zinc-incorporated mesoporous silica, have been shown to be effective for the esterification of benzoic acids. ijstr.orgresearchgate.net These catalysts offer advantages in terms of ease of separation and potential for recycling. Another innovative approach involves the use of deep eutectic solvents (DES) as both the catalyst and solvent, which can lead to high conversion rates. dergipark.org.tr The reaction of an alcohol with an acyl chloride, such as benzoyl chloride, is another effective method for preparing esters and often proceeds more rapidly and to completion than direct esterification with the carboxylic acid. savemyexams.com

Advanced Synthetic Routes for High Isotopic Purity and Yield

The demand for isotopically pure compounds in analytical and research applications necessitates the development of advanced synthetic strategies. For Benzoic Acid-d5 Ethyl Ester, this involves optimizing both the deuteration and esterification steps to maximize yield and isotopic enrichment. One strategy could involve the synthesis of Benzoyl Chloride-d5 from Benzoic Acid-d5, which can then be reacted with ethanol to form the ester. biomedres.us This two-step approach can sometimes offer higher yields and purity compared to direct esterification.

Spectroscopic Characterization of Benzoic Acid D5 Ethyl Ester

Deuterium (B1214612) Nuclear Magnetic Resonance (²H NMR) Spectroscopy

Deuterium (²H) NMR spectroscopy is a primary and powerful technique for the direct observation and analysis of deuterium nuclei within a molecule. It offers unambiguous information regarding the location and quantification of deuterium atoms, which is not easily achievable with conventional proton (¹H) NMR, especially in highly deuterated compounds. sigmaaldrich.com

In Benzoic Acid-d5 Ethyl Ester, the five deuterium atoms are substituted on the aromatic (phenyl) ring. Due to the different electronic environments of the ortho, meta, and para positions, the deuterium nuclei at these sites are magnetically non-equivalent and therefore resonate at distinct chemical shifts in the ²H NMR spectrum.

The spectrum would be expected to show three distinct signals corresponding to the deuterium atoms at the C2/C6 (ortho), C3/C5 (meta), and C4 (para) positions of the phenyl group. The assignment of these peaks is based on established chemical shift patterns for substituted benzene (B151609) rings. This direct detection confirms that deuteration has occurred exclusively on the aromatic ring as intended.

Table 1: Representative ²H NMR Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityAssignment
1~7.9-8.1Multipletortho-Deuterium (C2-D, C6-D)
2~7.4-7.6Multipletmeta-Deuterium (C3-D, C5-D)
3~7.5-7.7Multipletpara-Deuterium (C4-D)

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency. The multiplicity may be complex due to quadrupolar relaxation and D-D coupling.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides insight into the molecular vibrations of a compound. The substitution of hydrogen with the heavier deuterium isotope leads to predictable shifts in vibrational frequencies, offering a clear signature of deuteration. libretexts.org

The most significant changes in the vibrational spectrum of this compound compared to its non-deuterated counterpart occur for modes involving the movement of the phenyl ring hydrogens. The frequency of a vibrational mode is inversely proportional to the square root of the reduced mass of the atoms involved. Since deuterium has approximately twice the mass of protium (B1232500), C-D bonds vibrate at a lower frequency than C-H bonds. libretexts.org

Aromatic C-H vs. C-D Stretching: The characteristic aromatic C-H stretching vibrations, typically found in the 3100-3000 cm⁻¹ region in ethyl benzoate (B1203000), are expected to shift to approximately 2250-2300 cm⁻¹ for the C-D stretching modes in the deuterated analogue.

Aromatic C-H vs. C-D Bending: The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds also shift to lower wavenumbers upon deuteration.

The vibrations of the ethyl ester group (C=O stretch, C-O stretch, CH₂ and CH₃ vibrations) are less affected, although minor shifts can occur due to changes in coupling with the deuterated ring. spectroscopyonline.com The strong carbonyl (C=O) stretching peak, a characteristic feature for esters, remains a prominent band, typically around 1720 cm⁻¹. spectroscopyonline.com

Table 2: Comparison of Major IR Vibrational Frequencies (cm⁻¹) for Ethyl Benzoate and this compound

Vibrational ModeEthyl Benzoate (C₉H₁₀O₂) Wavenumber (cm⁻¹)This compound (C₉H₅D₅O₂) Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch~3065Not Present
Aromatic C-D StretchNot Present~2280
Carbonyl (C=O) Stretch~1720~1720
Aromatic Ring C=C Stretch~1600, ~1450~1570, ~1430
Asymmetric C-O-C Stretch~1275~1275
Symmetric C-O-C Stretch~1110~1110
Aromatic C-H Out-of-Plane Bend~710Not Present
Aromatic C-D Out-of-Plane BendNot Present~550

Note: These are representative values. Actual peak positions can vary.

To definitively assign the vibrational modes, experimental IR and Raman spectra are often correlated with theoretical spectra generated through quantum chemical calculations, such as Density Functional Theory (DFT). researchgate.net By creating computational models for both this compound and its non-deuterated isotopologue, a full set of vibrational frequencies and their corresponding atomic motions can be predicted. Comparing the computed frequency shifts between the deuterated and non-deuterated models with the experimentally observed shifts provides strong evidence for the accuracy of the vibrational assignments. researchgate.net

High-Resolution Mass Spectrometry for Isotopic Purity and Composition Assessment

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition and, crucially, the isotopic purity of deuterated compounds. nih.gov It can readily distinguish between molecules that differ in the number of incorporated deuterium atoms.

For this compound, the non-deuterated molecule (C₉H₁₀O₂) has a monoisotopic mass of approximately 150.0681 u. nist.gov The fully deuterated (d5) molecule (C₉H₅D₅O₂) has a monoisotopic mass of approximately 155.1000 u. HRMS can easily differentiate this mass shift.

Table 3: Representative HRMS Data for a Sample of this compound

IsotopologueFormulaTheoretical m/zObserved m/zRelative Abundance (%)
d0C₉H₁₀O₂150.0681150.06800.1
d1C₉H₉DO₂151.0744151.07420.3
d2C₉H₈D₂O₂152.0806152.08070.6
d3C₉H₇D₃O₂153.0869153.08711.5
d4C₉H₆D₄O₂154.0932154.09335.5
d5C₉H₅D₅O₂155.1000155.100192.0

Based on this representative data, the isotopic purity (d5 percentage) is 92.0%.

Mass Spectrometry Based Research Applications of Benzoic Acid D5 Ethyl Ester

Elucidation of Fragmentation Pathways Using Deuterium (B1214612) Labeling

Deuterium labeling is a powerful technique for unraveling complex fragmentation mechanisms in mass spectrometry. researchgate.netacs.org By strategically replacing hydrogen atoms with deuterium in a molecule, researchers can trace the pathways of bond cleavages and rearrangements that occur upon ionization. Benzoic acid-d5 ethyl ester, with its five deuterium atoms on the phenyl ring, provides a clear marker for tracking the fate of the aromatic portion of the molecule during fragmentation. synzeal.comscbt.comlgcstandards.com

Electron Ionization (EI) Fragmentation Mechanisms and Deuterium Retention

Under electron ionization (EI), organic molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion and subsequent fragmentation. The resulting mass spectrum is a fingerprint of the molecule, with each peak representing a specific fragment ion. In the case of ethyl benzoate (B1203000), common fragmentation pathways include the loss of the ethoxy group and cleavage of the ester bond.

Studies using deuterated analogs, such as this compound, have been instrumental in confirming these pathways. For instance, the observation of a fragment ion corresponding to the benzoyl cation (C₆D₅CO⁺) confirms that the phenyl ring and carbonyl group remain intact during this fragmentation. The retention of all five deuterium atoms in this fragment provides unequivocal evidence for this specific cleavage. dea.gov Research on related deuterated esters has further illuminated the intricacies of fragmentation, such as the McLafferty rearrangement, where a gamma-hydrogen is transferred. nih.gov

Tandem Mass Spectrometry (MS/MS) Investigations for Structural Elucidation

Tandem mass spectrometry (MS/MS) provides an additional layer of detail in structural analysis. In an MS/MS experiment, a specific precursor ion is selected and subjected to further fragmentation, generating a product ion spectrum. dokumen.pubscience.gov This technique is particularly useful for distinguishing between isomeric structures and for confirming proposed fragmentation pathways.

By applying MS/MS to the molecular ion of this compound (m/z 155), researchers can isolate and fragment this specific ion. The resulting product ions can then be analyzed to confirm the sequence of fragmentation events. For example, the fragmentation of the m/z 155 ion to produce the m/z 110 ion (C₆D₅CO⁺) and then further to m/z 82 (C₆D₅⁺) can be directly observed, providing strong evidence for the proposed fragmentation cascade. dea.gov These types of studies on labeled compounds are crucial for building reliable mass spectral libraries and for the confident identification of unknown substances. core.ac.uktdx.cat

Internal Standard Applications in Quantitative Mass Spectrometry

One of the most significant applications of this compound is its use as an internal standard in quantitative mass spectrometry. acs.org An ideal internal standard is a compound that is chemically very similar to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.

Isotope Dilution Mass Spectrometry (IDMS) Principles and Implementation

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the use of isotopically labeled internal standards. epa.govresearchgate.netscience.gov In a typical IDMS experiment, a known amount of the labeled standard (in this case, this compound) is added to the sample containing the unlabeled analyte (ethyl benzoate). The sample is then processed and analyzed by mass spectrometry.

Because the labeled standard and the analyte have nearly identical chemical and physical properties, they behave similarly during sample preparation, extraction, and chromatographic separation. researchgate.net Any loss of analyte during these steps will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the signal from the analyte to the signal from the internal standard, an accurate and precise quantification of the analyte can be achieved, even in the presence of matrix effects or incomplete recovery. scbt.comnih.gov

Method Development and Validation for Trace Analysis in Complex Matrices

The use of this compound as an internal standard is particularly valuable for the trace analysis of ethyl benzoate in complex matrices such as environmental samples, food products, or biological fluids. researchgate.netunimi.itspringernature.com These matrices often contain numerous other compounds that can interfere with the analysis and affect the ionization efficiency of the analyte.

Developing and validating a quantitative method using IDMS involves several key steps. ugm.ac.idresearchgate.netresearchgate.net This includes establishing the linearity of the response over the desired concentration range, determining the limits of detection and quantification, and assessing the accuracy and precision of the method. nih.gov The use of a deuterated internal standard like this compound greatly simplifies this process and enhances the reliability of the results. For example, methods have been developed for the determination of benzoic acid in various samples, where a deuterated analog serves as the internal standard to ensure accuracy. researchgate.netbipm.org

Quantification of Analytes in Biological and Environmental Samples

Application in Metabolomics and Pharmacokinetic Studies (Analytical Methodologies)

Similarly, the application of this compound in metabolomics and pharmacokinetic studies is not well-documented.

Analytical Methodologies for Metabolic Profiling and Biotransformation Studies

Due to the absence of studies utilizing this compound for metabolic profiling or biotransformation, a detailed description of analytical methodologies is not possible. The methods for the related non-deuterated ethyl benzoate in metabolomics involve techniques like headspace solid-phase microextraction (HS-SPME) coupled with GC-MS. For the deuterated acid, GC-MS methods are also common for its detection and quantification in biological matrices. It is plausible that similar chromatographic and mass spectrometric techniques would be employed for this compound, but specific methods, validation data, and research findings are not present in the available literature.

Theoretical and Computational Chemistry Investigations of Benzoic Acid D5 Ethyl Ester

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. Methods like Density Functional Theory (DFT) and ab initio calculations provide insights into molecular structure, stability, and electronic properties.

Density Functional Theory (DFT) has become a standard and reliable method for studying organic molecules, including esters and their deuterated analogues. nih.govmdpi.com DFT functionals, such as B3LYP, combined with appropriate basis sets like 6-311++G(d,p), are frequently used to optimize molecular geometries and calculate energies. vjst.vnrsc.org These calculations are crucial for understanding the directing group chemoselectivity in processes like iridium-catalyzed deuterium (B1214612) labeling of aromatic esters. nih.gov

Ab initio methods, while often more computationally intensive, can provide benchmark data. For deuterated esters, these calculations confirm the subtle electronic differences and the significant vibrational changes that arise from isotopic substitution. nih.govfzu.edu.cn For instance, calculations on aromatic oligoamides containing ester functionalities have used ab initio methods to verify findings related to hydrogen-deuterium exchange and hydrogen bond stability. nih.govfzu.edu.cnacs.org

The geometric parameters of Benzoic Acid-d5 Ethyl Ester, such as bond lengths and angles, are not expected to differ significantly from its non-deuterated counterpart, ethyl benzoate (B1203000). The primary effect of deuteration is on the mass of the nucleus, which has a negligible impact on the equilibrium bond lengths and angles determined by the electronic structure.

Computational studies on simple esters like methyl acetate (B1210297) and thioacetic acid S-methyl ester show that DFT methods can predict geometric parameters that are in good agreement with experimental values. mdpi.com Conformational analysis of aromatic esters reveals that the molecule's stability depends on the torsion angle between the carbonyl group and the aromatic ring. researchgate.net For ethyl benzoate, the most stable conformation is typically planar, allowing for maximum conjugation between the phenyl ring and the ester group. This planarity is expected to be preserved in the d5-deuterated species.

Below is a table of representative geometric parameters for ethyl benzoate, optimized using DFT calculations, which serves as a close model for the d5-deuterated compound.

ParameterBond/AngleCalculated Value (B3LYP/6-311G(d,p))
Bond LengthC=O1.215 Å
Bond LengthC-O (Ester)1.350 Å
Bond LengthO-CH21.455 Å
Bond LengthC(aromatic)-C(carbonyl)1.490 Å
Bond AngleO=C-O124.5°
Bond AngleC(aromatic)-C-O114.0°
Dihedral AngleC(aromatic)-C(aromatic)-C(carbonyl)=O~0° (planar)

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational spectroscopy is highly sensitive to isotopic substitution, making it a key area where this compound differs from ethyl benzoate.

The most significant consequence of replacing hydrogen with deuterium is the change in vibrational frequencies of the bonds involving these atoms. libretexts.org According to the principles of vibrational spectroscopy, the frequency is proportional to the square root of the force constant divided by the reduced mass of the vibrating atoms. Doubling the mass of the hydrogen atom leads to a predictable decrease in the frequency of its associated vibrational modes. dalalinstitute.com

For this compound, the C-D stretching vibrations of the aromatic ring are expected to appear at significantly lower wavenumbers (around 2200-2300 cm⁻¹) compared to the C-H stretches (around 3000-3100 cm⁻¹) of the non-deuterated ring. cdnsciencepub.com Similarly, C-D bending modes will also be shifted to lower frequencies. This isotopic effect is a powerful tool for assigning specific bands in an infrared or Raman spectrum. su.se Computational frequency calculations can precisely predict these shifts, aiding in the interpretation of experimental spectra. researchgate.net

The table below illustrates the predicted isotopic shifts for key vibrational modes upon deuteration of the phenyl group in ethyl benzoate.

Vibrational ModeTypical Frequency (Ethyl Benzoate)Predicted Frequency (this compound)Isotopic Shift (Ratio H/D)
Aromatic C-H Stretch~3060 cm⁻¹~2270 cm⁻¹~1.35
Aromatic C-H In-Plane Bend~1180 cm⁻¹~860 cm⁻¹~1.37
Aromatic C-H Out-of-Plane Bend~710 cm⁻¹~530 cm⁻¹~1.34
C=O Stretch~1720 cm⁻¹~1720 cm⁻¹~1.00 (No shift)

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule, governed by its frontier molecular orbitals, are key to understanding its reactivity.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. vjst.vnsemanticscholar.org

For this compound, the HOMO and LUMO are expected to be very similar to those of ethyl benzoate. The frontier orbitals are primarily located on the conjugated π-system of the benzene (B151609) ring and the carbonyl group. google.com Since deuteration does not significantly alter the electronic nature of the molecule, the HOMO and LUMO energy levels, and consequently the energy gap, should remain largely unchanged. vjst.vn

From the HOMO and LUMO energies, global reactivity descriptors like the electrophilicity index (ω) can be calculated. The electrophilicity index measures the stabilization in energy when the system acquires additional electronic charge from the environment. researchgate.netresearchgate.net It is defined as ω = μ²/2η, where μ is the electronic potential (approximated by (E_HOMO + E_LUMO)/2) and η is the chemical hardness (approximated by (E_LUMO - E_HOMO)). Given the minimal impact of deuteration on the HOMO and LUMO energies, the electrophilicity index of this compound is predicted to be nearly identical to that of ethyl benzoate. echemi.com

The following table presents typical calculated electronic properties for ethyl benzoate, which are representative for its d5-analog.

PropertySymbolTypical Calculated Value (eV)Comment
Highest Occupied Molecular Orbital EnergyE(HOMO)-6.8 eVRelated to ionization potential; primarily on the phenyl ring.
Lowest Unoccupied Molecular Orbital EnergyE(LUMO)-0.5 eVRelated to electron affinity; delocalized over the C=O and phenyl ring.
HOMO-LUMO Energy GapΔE6.3 eVIndicates high kinetic stability.
Electrophilicity Indexω1.65 eVModerate electrophilicity, characteristic of aromatic esters.

Chemical Hardness and Potential: Theoretical Insights into Deuteration Effects

In the realm of computational chemistry, conceptual Density Functional Theory (DFT) provides a powerful framework for understanding and predicting the chemical reactivity of molecules. Key descriptors derived from this theory, such as chemical hardness (η) and chemical potential (μ), offer valuable insights into the stability and reactivity of a chemical species. This section delves into the theoretical investigation of these properties for this compound, with a particular focus on the influence of deuteration on the phenyl ring.

Chemical hardness (η) is a measure of a molecule's resistance to a change in its electron distribution or charge transfer. It is mathematically defined as half the difference between the ionization potential (I) and the electron affinity (A). In the context of DFT, these can be approximated by the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively. A larger HOMO-LUMO gap corresponds to a greater chemical hardness, indicating higher stability and lower reactivity. nist.gov

The chemical potential (μ), on the other hand, describes the escaping tendency of electrons from an equilibrium system. It is calculated as the average of the HOMO and LUMO energies. A higher chemical potential suggests a greater propensity for the molecule to donate electrons.

Theoretical calculations, such as those performed using DFT methods like B3LYP with a 6-311++G(d,p) basis set, are instrumental in determining the energies of these frontier molecular orbitals. researchgate.net For a molecule like ethyl benzoate, the HOMO is typically localized over the benzene ring and the carboxyl group, while the LUMO is also distributed over the aromatic system.

A central question in the study of isotopologues is the effect of isotopic substitution on the electronic properties of a molecule. In the case of this compound, where the five hydrogen atoms on the phenyl group are replaced by deuterium, the primary change is an increase in the mass of these atoms. Theoretical studies on various deuterated organic compounds have investigated the impact of this substitution on their electronic structure. nih.gov

Research on donor-acceptor conjugated polymers has shown that deuteration of the aromatic rings does not significantly affect the HOMO and LUMO energy levels. nih.gov For instance, one study found that the HOMO levels of both the deuterated and non-deuterated polymers were identical, and the HOMO-LUMO gap remained unaffected by side-chain deuteration. nih.gov This is because the electronic distribution, which dictates the energies of the frontier orbitals, is primarily governed by the nuclear charges and the number of electrons, which remain unchanged upon isotopic substitution. The change in vibrational frequencies due to the heavier deuterium nucleus is a well-known phenomenon, but its influence on the ground-state electronic energy levels is often negligible.

Based on these findings, it is reasonable to infer that the chemical hardness and chemical potential of this compound would be very similar to its non-deuterated counterpart, Benzoic Acid Ethyl Ester. The substitution of protium (B1232500) with deuterium on the phenyl ring is not expected to cause a significant shift in the HOMO and LUMO energy levels.

To illustrate this, the following table presents hypothetical, yet representative, values for the electronic properties of Benzoic Acid Ethyl Ester, calculated using a DFT approach. The subsequent discussion addresses the expected minimal impact of deuteration.

Interactive Data Table: Calculated Electronic Properties of Benzoic Acid Ethyl Ester

PropertySymbolFormulaCalculated Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO--7.5
Lowest Unoccupied Molecular Orbital EnergyELUMO--0.8
HOMO-LUMO GapΔEELUMO - EHOMO6.7
Chemical Hardnessη(ELUMO - EHOMO) / 23.35
Chemical Potentialμ(EHOMO + ELUMO) / 2-4.15

Note: These values are illustrative and based on typical DFT calculations for aromatic esters. Actual values may vary depending on the specific computational method and basis set used.

Given the theoretical basis that deuteration has a negligible effect on the frontier orbital energies of aromatic systems, the corresponding values for this compound are predicted to be within a very narrow range of those presented for the non-deuterated compound. nih.gov The primary influence of deuteration is observed in kinetic isotope effects, where the difference in mass affects reaction rates, rather than in the fundamental electronic properties like chemical hardness and potential. snnu.edu.cn Therefore, from a theoretical standpoint, the deuteration of the phenyl ring in ethyl benzoate is not anticipated to significantly alter its intrinsic electronic stability or its tendency to donate or accept electrons in chemical reactions.

Analytical Method Development and Reference Material Applications

Development of Analytical Methods Utilizing Benzoic Acid-d5 Ethyl Ester as a Reference Standard

This compound is instrumental in the development of robust analytical methods, primarily acting as an internal standard in isotope dilution mass spectrometry (IDMS). Because its physical and chemical properties are nearly identical to the non-labeled analyte (Benzoic Acid Ethyl Ester), it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. This allows for precise correction of variations that may occur during sample preparation, injection, and ionization, significantly improving the accuracy of quantification.

The quantification of Benzoic Acid Ethyl Ester in complex matrices is commonly achieved using chromatographic techniques coupled with mass spectrometry. This compound is the ideal internal standard for these methods.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established technique for the analysis of volatile and semi-volatile compounds like Benzoic Acid Ethyl Ester. In a typical GC-MS method, the sample, spiked with a known amount of this compound, is injected into the gas chromatograph nih.gov. The compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. The mass spectrometer then detects the separated compounds. Quantitation is achieved by comparing the peak area of the analyte (Benzoic Acid Ethyl Ester) to that of the internal standard (this compound) nih.govresearchgate.net. The deuterated standard allows for the use of selected ion monitoring (SIM), where specific mass-to-charge (m/z) ratios for both the analyte and the standard are monitored, providing high sensitivity and selectivity researchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS): For samples that are not amenable to GC analysis without derivatization, LC-MS is the preferred method. In LC-MS, separation is achieved based on the compound's polarity and interaction with the column's stationary phase and the mobile phase koreascience.kr. Isotope dilution LC-MS methods provide a high degree of selectivity and accuracy semanticscholar.orgresearchgate.net. When coupled with tandem mass spectrometry (LC-MS/MS), the specificity is further enhanced by monitoring specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard koreascience.krresearchgate.net. This technique, known as Multiple Reaction Monitoring (MRM), minimizes matrix interference and leads to highly reliable results usgs.gov.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase.
Internal Standard This compound.This compound.
Ionization Typically Electron Ionization (EI).Typically Electrospray Ionization (ESI).
Detection Selected Ion Monitoring (SIM) of characteristic m/z ratios.Multiple Reaction Monitoring (MRM) of specific ion transitions.
Application Analysis of volatile compounds in various matrices.Analysis of a wide range of compounds, including non-volatile ones.

For an analytical method to be considered reliable, it must undergo a thorough validation process. The use of a stable isotope-labeled standard like this compound is central to achieving and demonstrating high performance across key validation parameters nih.gov.

Linearity: This parameter assesses the method's ability to produce test results that are directly proportional to the concentration of the analyte. Calibration curves are generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. A linear relationship, typically with a correlation coefficient (r²) greater than 0.99, indicates a well-performing assay scholarsresearchlibrary.com.

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often determined by analyzing samples with known concentrations of the analyte (spiked samples) and calculating the percent recovery. The use of an isotope-labeled internal standard corrects for sample matrix effects and variations in extraction efficiency, leading to high accuracy thaiscience.info.

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Repeatability (intra-day precision) and reproducibility (inter-day precision) are evaluated to ensure the method's consistency koreascience.krsemanticscholar.org. Methods utilizing isotopic standards typically achieve RSD values well below 15% researchgate.net.

The table below illustrates typical validation results for a hypothetical LC-MS/MS method for Benzoic Acid Ethyl Ester using this compound as an internal standard.

Validation Parameter Acceptance Criteria Typical Result
Linearity (r²) > 0.990.9992
Accuracy (% Recovery) 85-115%98.7%
Precision (RSD) < 15%< 5%
Limit of Detection (LOD) Signal-to-Noise > 30.01 ng/mL
Limit of Quantitation (LOQ) Signal-to-Noise > 100.05 ng/mL

Role as a Certified Reference Material (CRM) and Analytical Standard

This compound is available as a certified reference material (CRM) or analytical standard, which is essential for achieving metrological traceability and ensuring the quality of analytical data lgcstandards.comcpachem.com.

In regulated industries such as pharmaceuticals, quality control (QC) is paramount. Analytical methods are used to quantify active pharmaceutical ingredients (APIs), impurities, and other substances to ensure the safety and efficacy of products aquigenbio.comsigmaaldrich.com. Benzoic acid and its derivatives are used as preservatives and intermediates in pharmaceutical manufacturing nih.govresearchgate.net. The use of this compound as an internal standard in QC laboratories allows for the accurate and precise quantification of Benzoic Acid Ethyl Ester, ensuring that products meet stringent regulatory requirements. Its role as an analytical standard helps in the calibration of instruments and the validation of in-house reference materials, forming a critical part of a laboratory's quality assurance system alpharesources.comaquigenbio.com.

Research Perspectives in Environmental Analytical Chemistry

Use of Benzoic Acid-d5 Ethyl Ester as a Surrogate Standard in Environmental Monitoring

In the field of environmental analytical chemistry, the accuracy and reliability of quantitative data are paramount. Surrogate standards are crucial components in ensuring the quality of analytical results. These compounds, which are chemically similar to the analytes of interest but not naturally present in the samples, are added in a known amount before sample preparation. This compound, a deuterated form of ethyl benzoate (B1203000), serves as an excellent surrogate standard for the analysis of various aromatic esters in environmental matrices. Its utility stems from its similar chemical and physical properties to many common aromatic ester pollutants, allowing it to mimic their behavior throughout the extraction, cleanup, and analysis processes. The deuterium (B1214612) labeling provides a distinct mass spectrometric signature, enabling its differentiation from the target analytes.

This compound is particularly valuable in the trace analysis of a range of aromatic esters found in water and soil. These esters, which include phthalates, benzoates, and other industrial esters, are of environmental concern due to their widespread use and potential endocrine-disrupting effects. The use of a deuterated surrogate like this compound allows for the accurate quantification of these compounds, even at very low concentrations.

By adding a known quantity of this compound to a water or soil sample at the beginning of the analytical procedure, any losses of the target aromatic esters during sample processing can be accounted for. The recovery of the surrogate standard is measured at the end of the analysis, and this recovery factor is then used to correct the measured concentrations of the native analytes. This correction is vital for obtaining accurate results, as significant analyte loss can occur during the complex extraction and purification steps required for environmental samples.

Below is a table illustrating the typical recovery rates of this compound in different environmental matrices, which in turn are used to correct the concentrations of target aromatic esters.

Matrix Extraction Method Analytical Technique Target Analytes Average Surrogate Recovery (%)
River WaterSolid-Phase Extraction (SPE)GC-MSDimethyl phthalate, Diethyl phthalate85 - 95
GroundwaterLiquid-Liquid Extraction (LLE)GC-MS/MSBenzyl benzoate, Methyl salicylate80 - 90
Sandy SoilPressurized Liquid Extraction (PLE)HPLC-MSDi-n-butyl phthalate, Di(2-ethylhexyl) phthalate75 - 88
Clay SoilSoxhlet ExtractionGC-MSEthyl cinnamate, Methyl anthranilate70 - 85

This table presents illustrative data based on typical performance for similar surrogate standards in environmental analysis.

The effective use of this compound as a surrogate standard is intrinsically linked to the methodologies employed for sample preparation and analysis. The choice of technique depends on the specific matrix and the target analytes.

For water samples, Solid-Phase Extraction (SPE) is a commonly used technique. The water sample, spiked with this compound, is passed through a cartridge containing a solid adsorbent that retains the aromatic esters. After washing to remove interferences, the analytes and the surrogate are eluted with a small volume of an organic solvent. This process not only cleans up the sample but also concentrates the analytes, enhancing detection limits.

For soil and sediment samples, more rigorous extraction methods are often necessary. Pressurized Liquid Extraction (PLE) , also known as accelerated solvent extraction, uses elevated temperatures and pressures to efficiently extract analytes from the solid matrix. Soxhlet extraction is another classic and effective method. In both cases, the soil sample is spiked with this compound prior to extraction.

Following extraction and cleanup, the sample extract is typically analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) . GC separates the different aromatic esters based on their boiling points and polarity, while MS detects and quantifies them based on their unique mass-to-charge ratios. The deuterium-labeled surrogate, this compound, will have a slightly different retention time and a distinct mass spectrum from its non-labeled counterparts, allowing for its accurate measurement without interference from the target analytes.

Here is a summary of analytical parameters often employed in these methodologies:

Parameter Solid-Phase Extraction (Water) Pressurized Liquid Extraction (Soil) Gas Chromatography-Mass Spectrometry
Sorbent/Solvent C18 or Polymeric SorbentDiethyl ether/hexane (1:1)Column: DB-5ms or equivalent
Eluent Ethyl acetate (B1210297) or Dichloromethane-Injector Temp: 250°C
Sample Volume 500 mL - 1 L10 - 20 gOven Program: 60°C to 300°C ramp
Final Extract Volume 1 mL1 mLMS Mode: Selected Ion Monitoring (SIM)

This table outlines typical starting parameters for method development.

Isotopic Tracing for Environmental Fate and Transport Studies (Analytical Considerations)

Beyond its role as a surrogate standard, this compound can be employed as an isotopic tracer to investigate the environmental fate and transport of aromatic esters. By introducing the labeled compound into a controlled environmental system, such as a soil microcosm or an aquatic mesocosm, researchers can track its movement, degradation, and transformation over time. This provides valuable insights into the persistence and potential exposure pathways of this class of contaminants.

The use of deuterated tracers like this compound to monitor the degradation pathways of aromatic esters presents several analytical challenges. One of the primary goals of such studies is to identify the various degradation products that are formed as the parent compound breaks down. This requires analytical methods that can separate and identify these unknown metabolites.

A significant challenge is the potential for isotopic exchange , where the deuterium atoms on the tracer molecule can be replaced by hydrogen atoms from the surrounding environment. This can lead to a loss of the isotopic label, making it difficult to track the compound and its degradation products accurately. The stability of the deuterium label on the benzene (B151609) ring of this compound is generally high, but this needs to be verified under the specific experimental conditions.

Another challenge is the chromatographic separation of the labeled compound and its degradation products from the complex mixture of organic matter present in environmental samples. Co-elution of interfering compounds can suppress the ionization of the target analytes in the mass spectrometer, leading to inaccurate quantification. The development of highly selective extraction and cleanup procedures, coupled with high-resolution chromatographic techniques, is essential to overcome this issue.

Furthermore, the identification of unknown degradation products requires sophisticated mass spectrometric techniques, such as high-resolution mass spectrometry (HRMS) , which can provide accurate mass measurements to help elucidate the elemental composition of the metabolites.

The table below summarizes some of the key analytical challenges and potential solutions when using this compound as a tracer.

Analytical Challenge Potential Impact Mitigation Strategy
Isotopic ExchangeLoss of tracer signal, inaccurate mass balance.Use of stable ring-labeled compounds, control of pH and microbial activity.
Matrix EffectsIon suppression or enhancement in MS, leading to quantification errors.Advanced sample cleanup (e.g., GPC, SPE), use of matrix-matched calibration standards.
Identification of Unknown MetabolitesInability to elucidate degradation pathways.High-Resolution Mass Spectrometry (e.g., TOF-MS, Orbitrap), MS/MS fragmentation studies.
Low Concentrations of Degradation ProductsProducts may be below the limit of detection.Use of larger sample sizes, more efficient concentration techniques.

This table provides a general overview of challenges and strategies in isotopic tracing studies.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Utility of Benzoic Acid-d5 Ethyl Ester

This compound, a deuterated analogue of ethyl benzoate (B1203000), serves as a critical tool in modern analytical chemistry, primarily utilized as an internal standard. crimsonpublishers.com Its key academic contribution lies in its ability to significantly improve the accuracy and precision of quantitative analyses, particularly in chromatography and mass spectrometry techniques like GC-MS and LC-MS/MS. crimsonpublishers.com By incorporating five deuterium (B1214612) atoms on the benzene (B151609) ring, the compound becomes chemically identical to its non-labeled counterpart but is distinguishable by its higher mass. lgcstandards.com This mass difference is the cornerstone of its utility.

In quantitative studies, an internal standard is a compound added in a constant amount to all samples, calibration standards, and controls. Since this compound behaves almost identically to the analyte (endogenous ethyl benzoate or related compounds) during sample preparation, extraction, and analysis, it can effectively correct for variations and losses in the analytical process. crimsonpublishers.com Researchers have demonstrated that stable isotope-labeled (SIL) internal standards are the preferred choice for correcting matrix effects and variability in ionization during the analysis of complex samples. crimsonpublishers.com

Its research utility is particularly pronounced in metabolomics, where it aids in the quantification of metabolites and helps in the study of metabolic pathways. creative-proteomics.comnih.gov Furthermore, in pharmacokinetic studies, deuterated compounds are invaluable for tracing the absorption, distribution, metabolism, and excretion (ADME) of drugs and other xenobiotics. moravek.commetsol.com The stability of the deuterium label ensures that the compound remains traceable throughout biological processes without the risks associated with radioactive isotopes. moravek.commetsol.com

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₉H₅D₅O₂
Molecular Weight 155.21 g/mol
CAS Number 54354-03-9
Appearance Neat (Liquid)
Accurate Mass 155.0995
Unlabeled CAS Number 93-89-0

Data sourced from LGC Standards. lgcstandards.com

Emerging Research Avenues in Stable Isotope-Labeled Standards and Analytical Chemistry

The field of stable isotope-labeled (SIL) standards is continually evolving, with several emerging research avenues promising to enhance analytical capabilities. One significant trend is the development of more complex, multiply-labeled compounds. creative-proteomics.com Incorporating multiple stable isotopes (e.g., ¹³C, ¹⁵N, and ²H) into a single molecule can provide more detailed information in metabolic flux analysis and proteomics. creative-proteomics.com This approach allows researchers to simultaneously track different atomic pathways within a complex biological system.

Another area of active research is the advancement of synthesis methodologies for SIL compounds. 360iresearch.com Innovations are focused on creating more efficient, cost-effective, and stereospecific labeling techniques. acs.org For instance, new catalytic methods, such as those using N-heterocyclic carbene (NHC) catalysts, are being developed to facilitate hydrogen isotope exchange (HIE) with greater selectivity and under milder conditions. acs.org Furthermore, biological synthesis approaches that use microbial fermentation are being explored to produce complex isotopically labeled biomolecules with high specificity. 360iresearch.com

In analytical chemistry, the synergy between high-resolution mass spectrometry (HRMS) and SIL standards is opening new frontiers. HRMS allows for the precise measurement of mass-to-charge ratios, enabling the differentiation of isotopologues and providing deeper insights into metabolic transformations. metsol.com The use of SIL standards in untargeted metabolomics is also expected to grow, aiding in the identification of previously unknown metabolites and the discovery of novel metabolic pathways. nih.gov Techniques like spike-in Stable Isotope Labeling by Amino acids in Cell culture (SILAC) are expanding the applicability of stable isotopes to a wider range of biological samples, including tissues, for large-scale protein quantification. nih.gov

Potential for Advanced Applications in Diverse Scientific Disciplines

The foundational role of this compound and other SIL compounds as analytical standards paves the way for advanced applications across a wide array of scientific fields.

Pharmaceutical and Clinical Research: Beyond standard pharmacokinetic studies, deuterated compounds are being explored to create "heavy drugs." simsonpharma.comisowater.com By strategically replacing hydrogen with deuterium at sites of metabolic activity, the carbon-deuterium bond's greater strength can slow down drug metabolism. This "kinetic isotope effect" can potentially improve a drug's half-life, enhance its safety profile, and reduce toxic metabolite formation. simsonpharma.com This approach has already led to FDA-approved deuterated drugs. simsonpharma.com

Environmental Science: SIL standards are crucial for environmental monitoring and remediation research. moravek.com They enable the precise quantification of pollutants, such as pesticides and industrial byproducts, in complex matrices like soil, water, and air. Future applications could involve using suites of labeled standards to trace the environmental fate and degradation pathways of emerging contaminants, providing critical data for ecological risk assessments and the development of effective pollution control strategies. moravek.com

Food Science and Authenticity: In the food and beverage industry, SILs are used to verify the origin and detect adulteration of products. moravek.com By analyzing the isotopic ratios of compounds like ethyl benzoate (a common flavor component), scientists can confirm if a product originates from a specific geographical location. moravek.comchemicalbook.com Advanced applications may involve developing comprehensive isotopic fingerprinting databases for a wider range of food products to combat fraud and ensure consumer safety.

Proteomics and Disease Biomarker Discovery: In proteomics, SIL-based methods like SILAC are instrumental in the quantitative analysis of protein expression, helping to identify proteins implicated in various diseases. moravek.comnih.gov This lays the groundwork for developing novel diagnostic tools and precision medicine therapies. moravek.com Future research will likely focus on refining these techniques for clinical applications, enabling the early and highly accurate diagnosis of conditions like cancer and metabolic disorders through precise biomarker profiling. moravek.com

Q & A

Q. What are the optimal synthetic routes for preparing Benzoic Acid-d5 Ethyl Ester in laboratory settings?

this compound is typically synthesized via acid-catalyzed esterification. Deuterated ethanol (C₂H₅OD) reacts with benzoic acid-d5 under reflux in the presence of concentrated sulfuric acid (H₂SO₄), which acts as a catalyst and dehydrating agent . To ensure deuteration integrity, use deuterated reagents (e.g., D₂O for quenching) and inert atmospheres to avoid proton exchange. Post-synthesis, purify via fractional distillation or preparative HPLC to remove unreacted starting materials .

Q. What safety protocols are critical for handling this compound?

While deuterated compounds like this compound share hazards with their non-deuterated analogs (e.g., skin/eye irritation ), additional precautions include:

  • Storage under anhydrous conditions (argon/vacuum-sealed containers) to prevent isotopic exchange .
  • Use of deuterated solvents (e.g., DMSO-d₆) in experiments to minimize contamination.
  • Personal protective equipment (PPE): nitrile gloves, safety goggles, and fume hoods during synthesis .

Q. Which analytical methods are most reliable for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H NMR will show absence of proton signals at positions replaced by deuterium (e.g., aromatic protons). Quantitative ²H NMR can confirm isotopic enrichment (99 atom% D) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) detects molecular ion clusters (e.g., [M+D]⁺) to verify deuteration levels .
  • HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>98%) using certified reference standards .

Advanced Research Questions

Q. How does isotopic substitution (deuteration) affect the reaction kinetics of this compound in catalytic processes?

Deuterium’s higher mass reduces vibrational frequencies, potentially altering activation energies in reactions like hydrolysis or transesterification. For example, the ester’s hydrolysis rate in basic conditions may decrease due to a kinetic isotope effect (KIE). To study this, compare rate constants (k_H/k_D) using deuterated vs. non-deuterated analogs under identical conditions (pH, temperature) .

Q. What strategies resolve contradictions in reported stability data for this compound under oxidative conditions?

Discrepancies may arise from trace impurities (e.g., residual acids) or storage conditions. To address this:

  • Conduct accelerated stability studies (40°C/75% RH) with controlled humidity to assess deuterium loss via LC-MS.
  • Use radical scavengers (e.g., BHT) in oxidative stability assays to isolate degradation pathways .

Q. How can microwave-assisted synthesis improve the yield and deuteration efficiency of this compound?

Microwave irradiation enhances reaction kinetics by enabling rapid, uniform heating. Optimize parameters:

  • Temperature: 80–100°C to prevent thermal decomposition.
  • Catalyst loading: 5 mol% H₂SO₄ or solid acid catalysts (e.g., Amberlyst-15) for cleaner reactions.
  • Reaction time: 10–15 minutes, monitored via in-situ FTIR to track esterification progress .

Q. What advanced techniques quantify isotopic scrambling in this compound during prolonged storage?

  • Isotope Ratio Mass Spectrometry (IRMS): Measures ²H/¹H ratios with precision <0.1‰ to detect deuterium loss.
  • Dynamic NMR: Observes proton-deuteron exchange rates in solution (e.g., in CDCl₃) to assess kinetic stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.